Bis(2-chloroethyl)amine-d4 Hydrochloride
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Overview
Description
Bis(2-chloroethyl)amine-d4 Hydrochloride: is a deuterated form of Bis(2-chloroethyl)amine Hydrochloride, which is a cytotoxic metabolite of Cyclophosphamide. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
Bis(2-chloroethyl)amine-d4 Hydrochloride is an alkylating agent that primarily targets DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound is also known to interact with the Trace Amine-associated Receptor (TAAR) .
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking interferes with the DNA replication process, which can lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication. By crosslinking DNA strands, the compound disrupts the normal replication process. This disruption can lead to errors in DNA synthesis, triggering cell death mechanisms .
Result of Action
The primary result of this compound’s action is the death of cells due to disrupted DNA replication . This makes the compound effective as a chemotherapeutic agent, specifically in the treatment of certain types of cancer, such as lymphomas and leukemias .
Biochemical Analysis
Cellular Effects
The compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride in the presence of a solvent like chloroform . The reaction is carried out at low temperatures to control the exothermic nature of the reaction. The mixture is then heated to reflux to complete the reaction and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)amine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions include substituted amines, thiols, and various oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-chloroethyl)amine-d4 Hydrochloride is used as a starting material for the synthesis of piperazine derivatives and other complex organic molecules .
Biology: In biological research, it is used to study metabolic pathways and enzyme interactions due to its stable isotope labeling.
Medicine: In medical research, it serves as a cytotoxic agent to study the effects of chemotherapy drugs and their metabolites.
Industry: In the industry, it is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis .
Comparison with Similar Compounds
Mechlorethamine: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A prodrug that is metabolized into active alkylating agents.
Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.
Uniqueness: Bis(2-chloroethyl)amine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed isotopic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-PBCJVBLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675697 |
Source
|
Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-33-4 |
Source
|
Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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